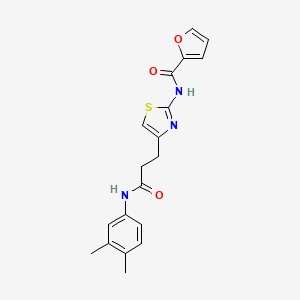

![molecular formula C15H12N2O2S B2580881 4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid CAS No. 194479-08-8](/img/structure/B2580881.png)

4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid

Overview

Description

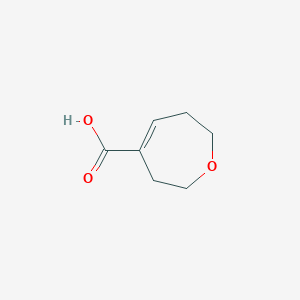

“4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid” is a chemical compound with the CAS Number: 194479-08-8 . It has a molecular weight of 284.34 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 4-[(1H-benzimidazol-2-ylsulfanyl)methyl]benzoic acid . The InChI code is 1S/C15H12N2O2S/c18-14(19)11-7-5-10(6-8-11)9-20-15-16-12-3-1-2-4-13(12)17-15/h1-8H,9H2,(H,16,17)(H,18,19) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 284.34 . It is typically stored at room temperature and is available in powder form .Scientific Research Applications

Selective EP1 Receptor Antagonists

A study by Naganawa et al. (2006) involved the synthesis and evaluation of sulfonamide derivatives, including compounds structurally related to "4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid," for their EP receptor affinities and EP1 receptor antagonist activities. The research aimed at optimizing these compounds to reduce inhibitory activity against hepatic cytochrome P450 isozymes, highlighting their potential therapeutic applications without harmful drug interactions (Naganawa et al., 2006).

Aggregation Enhanced Emission

Srivastava et al. (2016) synthesized and characterized new 1,8-naphthalimide-based compounds with benzoic acid derivatives. These compounds form nanoaggregates in aqueous-DMF solution and exhibit aggregation-enhanced emission. The study's findings are significant for developing new materials with tailored photophysical properties for potential applications in optoelectronics and sensing (Srivastava et al., 2016).

Corrosion Inhibition

Research by Verma et al. (2016) focused on a compound similar in structure, examining its role as a corrosion inhibitor for mild steel in hydrochloric acid. The study found that the corrosion inhibition efficiency increases with the compound's concentration, suggesting its potential application in protecting metals against corrosion (Verma et al., 2016).

Coordination Polymers

He et al. (2020) developed coordination polymers based on a ligand structurally related to "this compound." These polymers exhibit unique luminescent and magnetic properties, suggesting their use in materials science for developing new functional materials with specific optical or magnetic properties (He et al., 2020).

Antimicrobial and Cytotoxic Agents

A study by Devi et al. (2022) synthesized derivatives of 2-mercaptobenzimidazole, including compounds with a similar sulfanyl benzimidazole motif. These compounds exhibited significant antibacterial and antifungal activity, in addition to cytotoxic properties against brine shrimp. This research highlights the potential of these compounds as antimicrobial and cytotoxic agents (Devi et al., 2022).

properties

IUPAC Name |

4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-14(19)11-7-5-10(6-8-11)9-20-15-16-12-3-1-2-4-13(12)17-15/h1-8H,9H2,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDSEYKDYSEFBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201364 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzylsulfanyl-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2580803.png)

![7-methoxy-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2580812.png)

![2-[[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2580816.png)

![N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2580817.png)

![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2580820.png)

![N-(2-Hydroxyethyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2580821.png)